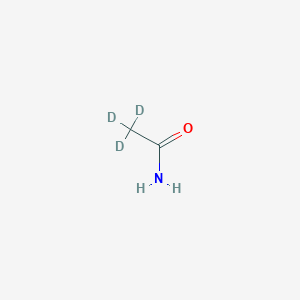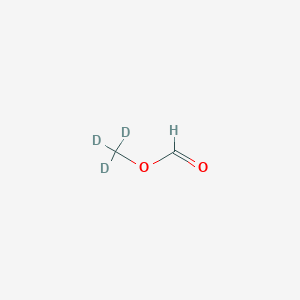
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Descripción general
Descripción
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1: is an isotopically labeled compound, often used in scientific research. This compound is a derivative of L-tyrosine, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The isotopic labeling makes it particularly useful in various analytical and research applications, including metabolic studies and tracing biochemical pathways.
Aplicaciones Científicas De Investigación
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing tyrosine derivatives.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling for enhanced properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 typically involves the incorporation of deuterium into the L-tyrosine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-tyrosine with deuterium atoms under specific conditions, such as using deuterated solvents and catalysts.
Chemical Synthesis: Deuterated precursors can be used to synthesize this compound through a series of chemical reactions, ensuring the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters to maximize deuterium incorporation.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 involves its incorporation into biochemical pathways where tyrosine is a substrate. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound within these pathways. This helps in understanding the molecular targets and pathways involved in various biological processes.
Comparación Con Compuestos Similares
L-4-Hydroxyphenylalanine: The non-deuterated form of the compound.
L-3,5-Dihydroxyphenylalanine: Another tyrosine derivative with different hydroxylation patterns.
L-4-Hydroxyphenyl-2,3,5,6-D4-alanine: A similar compound with deuterium atoms at different positions.
Uniqueness: L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying biochemical pathways. The presence of deuterium atoms enhances the stability and allows for precise tracking in various research applications.
Propiedades
IUPAC Name |
(2S)-2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-JAGVNIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C[C@@]([2H])(C(=O)O)N)[2H])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















